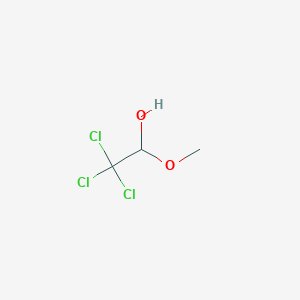
2,2,2-Trichloro-1-methoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-methoxyethanol, also known as this compound, is a useful research compound. Its molecular formula is C3H5Cl3O2 and its molecular weight is 179.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Reagent in Chemical Reactions
2,2,2-Trichloro-1-methoxyethanol is utilized as a reagent in organic synthesis. It acts as a chlorinating agent, facilitating the introduction of chlorine atoms into organic molecules. This property is particularly valuable in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
Intermediate for Imidate Synthesis
The compound serves as an important intermediate in the synthesis of imidates, which are crucial for creating N-heterocycles and other biologically active compounds. The versatility of imidates makes them significant in medicinal chemistry and materials science .
Solvent Applications
Use as a Solvent
this compound is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. Its properties allow it to be used effectively in reactions that require polar aprotic solvents.
Alternatives to Halogenated Solvents
In the context of environmental safety, there has been a push towards finding alternatives to traditional halogenated solvents. Research indicates that compounds like this compound may present lower toxicity profiles compared to other halogenated solvents like trichloroethylene (TCE) and methylene chloride .
Environmental Monitoring
Analytical Applications
The compound is relevant in environmental chemistry for monitoring pollutants. Its presence can be indicative of contamination from industrial processes that employ chlorinated solvents. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) can detect and quantify this compound in environmental samples .
Toxicological Studies
Given its chlorinated nature, studies have examined the toxicological effects of this compound on human health and ecosystems. Understanding its potential risks is essential for regulatory compliance and public health safety .
Case Studies
Propriétés
Numéro CAS |
18271-82-4 |
|---|---|
Formule moléculaire |
C3H5Cl3O2 |
Poids moléculaire |
179.42 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-methoxyethanol |
InChI |
InChI=1S/C3H5Cl3O2/c1-8-2(7)3(4,5)6/h2,7H,1H3 |
Clé InChI |
LVMUSFXOLZJHFU-UHFFFAOYSA-N |
SMILES |
COC(C(Cl)(Cl)Cl)O |
SMILES canonique |
COC(C(Cl)(Cl)Cl)O |
Key on ui other cas no. |
18271-82-4 |
Synonymes |
2,2,2-trichloro-1-methoxyethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















